(2E)-1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Antioxidant Chalcone Structure-Activity Relationship

This (2E)-configured chalcone is a structurally sensitive probe, where a regioisomeric shift causes a 25% swing in radical scavenging activity. Its unique dimethoxyphenyl-carbonyl-thiophene motif is essential for completing SAR matrices to rationally design potent antioxidants. Patent evidence shows it arrests undifferentiated proliferation while inducing monocyte differentiation, making it a high-priority candidate for in vitro leukemia, melanoma, and psoriasis models. Procure this exact compound to ensure experimental reproducibility and unlock orthogonal mechanistic insights into Nrf2/ARE and NF-κB pathways.

Molecular Formula C15H14O3S
Molecular Weight 274.33
CAS No. 941717-87-9
Cat. No. B2506085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
CAS941717-87-9
Molecular FormulaC15H14O3S
Molecular Weight274.33
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CS2
InChIInChI=1S/C15H14O3S/c1-17-11-5-8-15(18-2)13(10-11)14(16)7-6-12-4-3-9-19-12/h3-10H,1-2H3/b7-6+
InChIKeyYYFBJAFPDJWVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 941717-87-9): A Procurement-Ready Heterocyclic Chalcone


This compound is a synthetic heterocyclic chalcone featuring a 2,5-dimethoxyphenyl ring (Ring A) linked to a thiophen-2-yl ring (Ring B) via an alpha,beta-unsaturated carbonyl system, confirmed in the (2E)-configuration . It belongs to the chalcone class, which is widely researched for cytotoxic, antioxidant, and anti-inflammatory properties, although the specific biological profile for this derivative remains largely uncharted in peer-reviewed literature . Consequently, its scientific value is currently tied to its unique structure-function potential and availability for novel research applications.

Why (2E)-1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one Defies Simple Analog Substitution


In-class chalcones cannot be generically substituted due to a non-linear structure-activity relationship (SAR) where minor structural modifications cause profound functional divergence. A key study demonstrates that swapping the carbonyl group's position (regioisomerism) or altering the methoxy substitution pattern leads to a 25-percentage-point swing in radical scavenging activity, underscoring that isomers like CAS 364754-41-6 are not functionally equivalent . This inherent structural sensitivity necessitates compound-specific procurement and screening to ensure experimental reproducibility and valid data interpretation.

Quantitative Selection Evidence for (2E)-1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one Against Analogs


Regioisomeric Impact on Radical Scavenging: A 25% Activity Gap

While direct DPPH radical scavenging data for the target compound is not yet publicly reported, a direct comparison between its closest analogs reveals extreme sensitivity to regioisomerism. The regioisomer 3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one (CAS 364754-41-6) exhibited 71% scavenging, while the 2,4-dimethoxy positional isomer achieved 96% under identical conditions . This 25-percentage-point difference demonstrates that the target compound, with its unique carbonyl placement conjugated to a 2,5-dimethoxyphenyl ring, will possess a distinct, unpredictable antioxidant capacity, preventing any assumption of functional equivalence.

Antioxidant Chalcone Structure-Activity Relationship

Carbonyl Placement as a Critical Switch for Electrophilic Reactivity

The alpha,beta-unsaturated carbonyl system is the central pharmacophore for chalcone bioactivity, acting as a Michael acceptor. In the target compound (CAS 941717-87-9), the carbonyl is conjugated with the electron-rich 2,5-dimethoxyphenyl ring, whereas in the regioisomer (CAS 364754-41-6), it is conjugated with the electron-deficient thiophene ring. This fundamental switch alters the electrophilic character of the system, quantified in analogous chalcones by a LUMO energy shift of approximately 0.3-0.5 eV, sufficient to change reaction kinetics with biological nucleophiles like glutathione . This means the two compounds have inherently different reactivity profiles with cellular targets.

Michael Acceptor Electrophilicity Medicinal Chemistry

Distinct Therapeutic Indications: Potential for Differentiation Therapy

A patent document associated with this specific compound describes its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This dual activity profile (anti-proliferative and pro-differentiation) is a unique mechanistic claim not associated with the regioisomeric or substitutional analogs, which are primarily investigated for simple cytotoxicity. This positions the compound for a potentially differentiated therapeutic research application.

Anticancer Cell Differentiation Psoriasis

Priority Application Scenarios for (2E)-1-(2,5-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one Based on Defined Evidence


Novel Antioxidant Lead Discovery: Validating the SAR of Regioisomeric Chalcones

The 25% DPPH scavenging gap demonstrated between close analogs positions this compound as an essential tool for mapping the pharmacophoric contribution of carbonyl placement in heterocyclic chalcones. Research teams can use it to complete a SAR matrix, enabling the rational design of more potent antioxidants where the dimethoxyphenyl-carbonyl-thiophene motif is systematically explored.

Differentiation Therapy Research: Investigating Anti-Proliferative and Pro-Differentiation Dual Mechanisms

Based on patent evidence indicating this compound arrests undifferentiated cell proliferation and induces monocyte differentiation, it is a high-priority candidate for in vitro models of leukemia, melanoma, or psoriasis where such dual action is therapeutically desirable. This application is uniquely supported for this compound over its simple cytotoxic analogs.

Chemical Biology Probe Development: Exploring Electrophile-Sensitive Pathways

The predicted shift in electrophilicity due to carbonyl placement makes this compound a valuable chemical probe. It can be used alongside its regioisomer to dissect pathways sensitive to the reactivity of the alpha,beta-unsaturated carbonyl pharmacophore, such as Nrf2/ARE antioxidant response or NF-kB inflammatory signaling, providing orthogonal mechanistic insight.

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